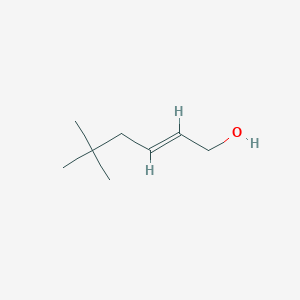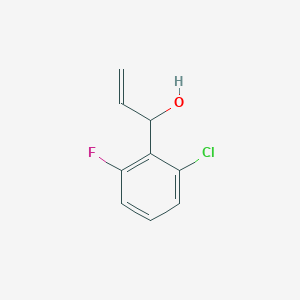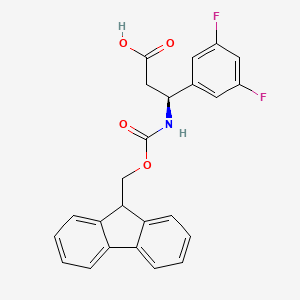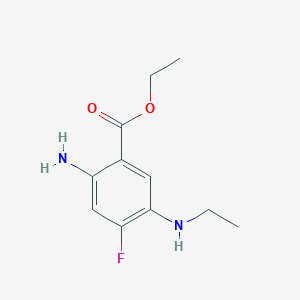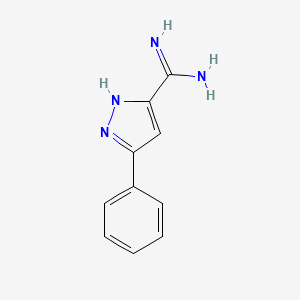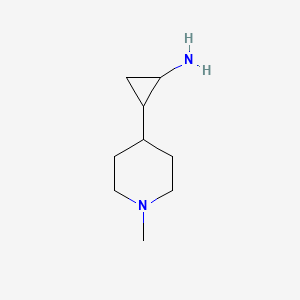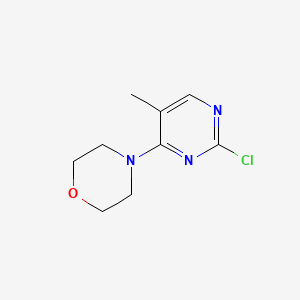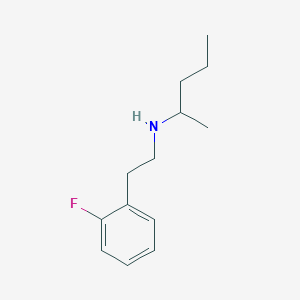![molecular formula C8H18N2O B13615299 Methyl[3-(morpholin-3-yl)propyl]amine](/img/structure/B13615299.png)
Methyl[3-(morpholin-3-yl)propyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl[3-(morpholin-3-yl)propyl]amine is an organic compound that features a morpholine ring attached to a propylamine chain with a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl[3-(morpholin-3-yl)propyl]amine can be synthesized through several routes. One common method involves the reaction of 3-morpholinyl amine with methanol under appropriate conditions to generate the desired compound . This reaction typically requires a catalyst and controlled temperature to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction conditions and maximize output. The use of automated systems for monitoring and controlling the reaction parameters is crucial to maintain consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyl[3-(morpholin-3-yl)propyl]amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines with different degrees of hydrogenation.
Aplicaciones Científicas De Investigación
Methyl[3-(morpholin-3-yl)propyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of Methyl[3-(morpholin-3-yl)propyl]amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. The exact mechanism can vary depending on the context and application.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-Aminopropyl)morpholine: Similar structure but lacks the methyl group.
[(3-Methylthiophen-2-yl)methyl][3-(morpholin-4-yl)propyl]amine: Contains a thiophene ring instead of a methyl group.
Uniqueness
Methyl[3-(morpholin-3-yl)propyl]amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a morpholine ring with a propylamine chain and a methyl group makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C8H18N2O |
|---|---|
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
N-methyl-3-morpholin-3-ylpropan-1-amine |
InChI |
InChI=1S/C8H18N2O/c1-9-4-2-3-8-7-11-6-5-10-8/h8-10H,2-7H2,1H3 |
Clave InChI |
VZRQZPVOLVMMJY-UHFFFAOYSA-N |
SMILES canónico |
CNCCCC1COCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


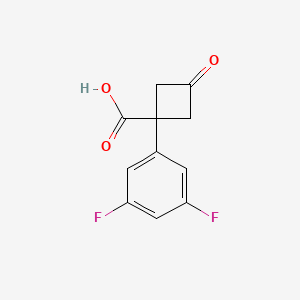
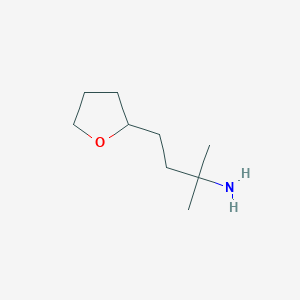

![3-(5-chlorothiophen-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid](/img/structure/B13615228.png)

![1-(1,2-Diphenylpropan-2-yl)-3-{[6-(morpholin-4-yl)pyridin-2-yl]methyl}urea](/img/structure/B13615241.png)
